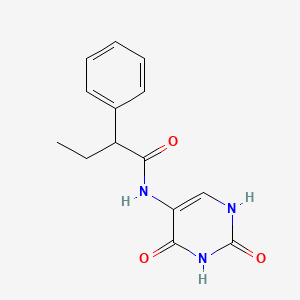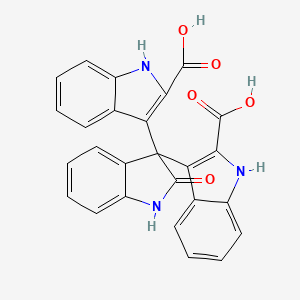
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone
Übersicht
Beschreibung
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as (S)-3-(4-methylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one hydrochloride, and it is a derivative of the natural compound tryptamine.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone involves inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft, and inhibition of this transporter leads to increased levels of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone are related to its activity as an SSRI. Increased levels of serotonin in the brain can lead to improvements in mood, decreased anxiety, and decreased aggression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone in lab experiments is its selectivity for SERT. This allows researchers to study the effects of serotonin specifically, without the interference of other neurotransmitters. One limitation is the potential for off-target effects, as this compound may interact with other proteins in the brain.
Zukünftige Richtungen
For research on 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone include further studies on its efficacy as an antidepressant and anxiolytic. Additionally, studies on the mechanism of action and potential off-target effects could lead to the development of more selective and effective SSRIs.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone has been studied for its potential therapeutic properties. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. This makes it a potential candidate for the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-11-13-25(14-12-24)20(16-7-3-2-4-8-16)22(27)21(26)18-15-23-19-10-6-5-9-17(18)19/h2-10,15,20,22-23,27H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQJYMBSDNNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4164154.png)
![7-{(5-iodo-2-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4164155.png)
![2-[4-(1H-benzimidazol-1-yl)butoxy]benzonitrile oxalate](/img/structure/B4164157.png)
![methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate](/img/structure/B4164161.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164166.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)
![methyl 4-[2-(benzyloxy)-5-chlorophenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164189.png)
![N'-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4164194.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164216.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4164236.png)

